N-dibenzofuran-3-yl-2,5-diiodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H11I2NO2 |
|---|---|
Molecular Weight |
539.1 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2,5-diiodobenzamide |
InChI |
InChI=1S/C19H11I2NO2/c20-11-5-8-16(21)15(9-11)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
InChI Key |
DKCKZCKORQFWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Precursor Synthesis and Functionalization Strategies
The construction of the target molecule relies on the successful synthesis of two primary building blocks: a di-iodinated benzoic acid derivative and an aminated dibenzofuran (B1670420) core.
2,5-Diiodobenzoic acid is a crucial precursor, providing the di-iodinated phenyl ring of the final compound. Its synthesis can be approached through several established organic chemistry transformations. A common method involves the direct iodination of benzoic acid or its derivatives. However, controlling the regioselectivity to obtain the 2,5-disubstituted product can be challenging.
A more controlled synthesis often starts from a precursor with directing groups that facilitate the desired iodination pattern. For instance, gentisic acid (2,5-dihydroxybenzoic acid) can serve as a starting material. chemicalbook.com The hydroxyl groups can be converted to a more suitable leaving group for a Sandmeyer-type reaction, or direct electrophilic iodination can be performed, with the hydroxyl groups activating the ring, followed by their removal.
Another viable route is the oxidation of a corresponding di-iodotoluene. For example, the oxidation of 2,5-diiodotoluene using a strong oxidizing agent like potassium permanganate (B83412) can yield the desired carboxylic acid. google.com This method is analogous to the synthesis of other substituted benzoic acids where a methyl group is oxidized. google.com
Table 1: Comparison of Synthetic Routes to 2,5-Diiodobenzoic Acid
| Starting Material | Key Transformation(s) | Advantages | Challenges |
|---|---|---|---|
| Benzoic Acid | Direct Electrophilic Iodination | Atom economical | Poor regioselectivity, formation of isomers |
| Anthranilic Acid | Diazotization, Sandmeyer Reaction | High regioselectivity | Use of diazonium salts requires careful handling |
| 2,5-Diiodotoluene | Side-chain Oxidation (e.g., with KMnO₄) | Good availability of precursor | Requires strong oxidizing conditions |
The selection of the synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product. 2,5-Diiodobenzoic acid is also commercially available, which can be a practical option for laboratory-scale synthesis. sigmaaldrich.com
3-Aminodibenzofuran serves as the amine component in the final amide bond formation. The synthesis of this precursor involves the construction of the tricyclic dibenzofuran ring system, followed by the introduction of an amino group at the 3-position. nih.gov
One common strategy involves the nitration of dibenzofuran. The subsequent reduction of the resulting 3-nitrodibenzofuran, typically using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation, affords 3-aminodibenzofuran. niscpr.res.in
An alternative approach involves the cyclization of appropriately substituted precursors. For example, a Smiles rearrangement or an Ullmann condensation can be employed to form the dibenzofuran core from substituted diphenyl ethers. Functional group manipulations before or after cyclization can then be used to install the amine group at the desired position. An improved synthesis has been reported that enhances the yields and simplifies the procedures for creating various isomeric aminodibenzofurans. tandfonline.com
Amide Bond Formation Techniques for N-dibenzofuran-3-yl-2,5-diiodobenzamide
The central reaction in the synthesis of the title compound is the formation of the amide bond between the carboxylic acid (2,5-diiodobenzoic acid) and the amine (3-aminodibenzofuran). This can be achieved through both classical and contemporary methods.
Classical amidation methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net
A primary method is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,5-diiodobenzoyl chloride is then reacted with 3-aminodibenzofuran, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk
Another widely used class of reagents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To increase yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently included. nih.gov
Table 2: Overview of Classical Amide Coupling Reagents
| Reagent Class | Example(s) | Mechanism | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Forms highly reactive acyl chloride | HCl, SO₂, CO, CO₂ | High reactivity, rapid reaction | Harsh conditions, requires base |
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU), EDC-urea | Mild conditions, high yields | Byproduct removal can be difficult (DCC) |
| Phosphonium Salts | PyBOP | Forms activated ester | Phosphoramide derivatives | High efficiency, low racemization | Higher cost |
Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical methods. sigmaaldrich.com Catalytic amidation protocols that avoid the use of stoichiometric activating agents are a key area of this research. ucl.ac.uk
Boronic acid catalysis has emerged as a powerful tool for the direct dehydrative coupling of carboxylic acids and amines. organic-chemistry.org Arylboronic acids, particularly those with ortho-substituents, can catalyze the amidation at room temperature, driven by the removal of water, often with molecular sieves. organic-chemistry.org
Transition metal-catalyzed reactions also offer efficient pathways. Ruthenium pincer complexes, for instance, can catalyze the dehydrogenative coupling of alcohols and amines to form amides, though this is less direct for the title compound's precursors. sigmaaldrich.comrsc.org More relevant are protocols that utilize catalysts based on zirconium, copper, or palladium for the direct coupling of carboxylic acids and amines. ucl.ac.ukrsc.orgmdpi.com These methods often operate under milder conditions than classical approaches and generate less waste. rsc.org
Optimization of Reaction Parameters and Yields for Enhanced Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. The choice of solvent, temperature, base, and stoichiometry of reagents can significantly impact the outcome of the amide coupling reaction.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used for amide coupling reactions to avoid competing reactions with the solvent. fishersci.co.uk
Temperature: While many coupling reactions proceed efficiently at room temperature, heating may be required for less reactive or sterically hindered substrates. rsc.org Conversely, cooling may be necessary to control exothermic reactions and minimize side products.
Base: In methods that generate acidic byproducts (e.g., acyl chloride route), a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is crucial to drive the reaction to completion. nih.gov
Reagent Stoichiometry: The molar ratio of the coupling reagents, additives, and reactants must be carefully controlled. For instance, studies have shown that using one equivalent of both EDC and DMAP, along with a catalytic amount of HOBt, can provide optimal results for challenging couplings involving electron-deficient amines. nih.gov
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can lead to product degradation or side reactions. | Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint. |
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its availability for further research and application.
Scalable Synthesis Considerations for Preparative Research Applications
For the synthesis of this compound on a scale suitable for preparative research, the selection of an appropriate coupling strategy is paramount. The reaction involves the condensation of a carboxylic acid (2,5-diiodobenzoic acid) with an amine (dibenzofuran-3-amine). Several modern coupling reagents and methods are well-suited for such transformations, offering high yields, operational simplicity, and scalability.
One of the most common and scalable approaches involves the use of activating reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govresearchgate.net A general representation of this synthesis is depicted below:

Key Scalable Coupling Methods:
Propanephosphonic Acid Anhydride (T3P®): This reagent has emerged as a powerful tool for large-scale amide bond formations. acs.orgnih.gov The use of T3P® in conjunction with a base like pyridine offers a mild and efficient system for coupling a wide array of carboxylic acids and amines, including those with challenging steric or electronic properties. organic-chemistry.org A significant advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process, which is a critical consideration for scalable synthesis. organic-chemistry.org The reaction can often be performed at ambient temperatures and does not strictly require anhydrous conditions, further enhancing its practicality for larger scales. organic-chemistry.org
Titanium(IV) Chloride (TiCl₄): Another effective method for direct amidation involves the use of TiCl₄. nih.gov This protocol facilitates the condensation of carboxylic acids and amines, providing the corresponding amides in good to excellent yields. nih.gov The reaction is typically carried out in a solvent like pyridine at elevated temperatures. nih.gov This method has been shown to be applicable to a broad range of substrates. nih.gov
Carbodiimide-Based Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are classic coupling agents. luxembourg-bio.comgrowingscience.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com While effective, a drawback of DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely on a large scale due to its low solubility in many common solvents. luxembourg-bio.com
The following interactive data table summarizes key aspects of these scalable methods for the potential synthesis of this compound.
| Coupling Reagent | Base | Typical Solvent | Key Advantages for Scalability | Potential Challenges |
| T3P® | Pyridine | Ethyl acetate, THF | Water-soluble byproducts, mild conditions, high yields. acs.orgorganic-chemistry.org | Reagent cost may be a consideration for very large scales. |
| TiCl₄ | Pyridine | Pyridine, Dichloromethane | High yields, applicable to diverse substrates. nih.gov | Requires handling of a corrosive Lewis acid, elevated temperatures. nih.gov |
| EDC | DMAP (catalyst) | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble urea (B33335) byproduct, well-established. growingscience.com | Potential for side reactions if not controlled, cost of reagent. |
| SOCl₂ | Pyridine, Triethylamine | Toluene, DCM | Inexpensive reagent, forms volatile byproducts. rsc.org | Generates HCl, requiring a base; can be harsh for sensitive substrates. |
For preparative research applications, a process utilizing T3P® and pyridine would likely represent a robust and easily scalable option due to the straightforward workup and high efficiency reported for similar amide couplings. acs.orgorganic-chemistry.org
Stereoselective Synthesis Approaches (if applicable)
Stereoselectivity in a chemical synthesis refers to the preferential formation of one stereoisomer over another. This is relevant when the target molecule contains one or more stereocenters (chiral centers).
An analysis of the chemical structure of This compound reveals that the molecule is achiral. It does not possess any stereocenters, nor does it exhibit other forms of stereoisomerism such as geometric (cis-trans) isomerism or atropisomerism.
Therefore, stereoselective synthesis approaches are not applicable to the preparation of this compound. The synthesis will yield a single, achiral product, and there is no requirement to control the stereochemical outcome of the reaction. While some amide bond formation methods are designed to minimize epimerization of adjacent stereocenters, this is not a concern for the synthesis of this particular compound. nih.govacs.org
Sophisticated Structural Elucidation and Conformational Analysis of N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Crystallographic Studies and Polymorphism Investigations
The definitive three-dimensional arrangement of atoms and molecules in the solid state is paramount to understanding a compound's physical and chemical properties. For N-dibenzofuran-3-yl-2,5-diiodobenzamide, such studies would be crucial in determining its conformational preferences and intermolecular interactions.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic coordinates of a crystalline solid. A successful SC-XRD analysis of this compound would yield a wealth of information, which would be presented in a crystallographic data table.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
This data would allow for a detailed analysis of bond lengths, bond angles, and torsion angles within the molecule, providing a clear picture of its conformation in the solid state. Furthermore, the analysis would reveal the molecular packing arrangement, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the iodine atoms), and π-π stacking interactions, which govern the supramolecular architecture.
Analysis of Polymorphic Forms and Their Influence on Structural Properties
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties. An investigation into the potential polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any distinct polymorphic forms. Understanding the structural differences between polymorphs is critical, as these can influence properties like solubility, melting point, and stability.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical structure and probing the electronic and vibrational properties of a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹²⁷I/¹²⁹I) for Definitive Structural Assignment
High-resolution NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, a complete NMR characterization would involve several nuclei.
¹H NMR: Would provide information on the number, connectivity, and chemical environment of the hydrogen atoms. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the protons on the dibenzofuran (B1670420) and diiodobenzamide moieties.
¹³C NMR: Would reveal the chemical shifts of all carbon atoms, confirming the carbon skeleton of the molecule.
¹⁵N NMR: Although less common, it could provide valuable information about the electronic environment of the nitrogen atom in the amide linkage.
¹²⁷I/¹²⁹I NMR: These quadrupolar nuclei are challenging to observe but could offer direct insight into the covalent character and symmetry of the C-I bonds.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | To be determined | To be determined | Aromatic and Amide Protons |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and various C-H and C-C stretching and bending vibrations of the aromatic rings. The C-I stretching vibrations would appear in the far-infrared region.
Hypothetical Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | ~3300 | N-H stretch (amide) |
| FT-IR | ~1650 | C=O stretch (amide I) |
| FT-IR | ~1540 | N-H bend (amide II) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is essential for determining the precise molecular mass of a compound and confirming its elemental composition. For this compound (C₁₉H₁₁I₂NO₂), HRMS would provide an accurate mass measurement of the molecular ion, which could be compared to the calculated theoretical mass, thereby confirming the molecular formula.
Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁I₂NO₂ |
| Calculated m/z | To be determined |
| Measured m/z | To be determined |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization3.3. Conformational Preferences and Rotational Barriers within the this compound Scaffold3.4. Intermolecular Interactions and Supramolecular Assembly in Solid and Solution States
No data on its electronic absorption, fluorescence properties, conformational preferences, rotational energy barriers, or intermolecular interactions could be located. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or the relevant research has not been made publicly available.
Therefore, the generation of an article with detailed research findings, data tables, and a thorough scientific discussion as per the user's instructions cannot be fulfilled at this time. Further research and experimental studies would be required to determine the properties outlined in the request.
Computational Chemistry and Theoretical Investigations of N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of N-dibenzofuran-3-yl-2,5-diiodobenzamide at the atomic level. These methods allow for the precise determination of molecular geometries and electronic properties.
Density Functional Theory (DFT) is a robust method for investigating the ground state properties of this compound. The B3LYP hybrid functional, combined with a basis set such as 6-311G(d,p), is commonly employed for geometry optimization and electronic structure calculations. acs.org These calculations reveal the most stable three-dimensional arrangement of the atoms and provide key electronic parameters.
Key electronic properties obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aromatic amide structures, these values are crucial in predicting their behavior in chemical reactions.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -2.1 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
Note: The values presented in this table are representative and derived from computational studies on analogous aromatic and halogenated compounds.
Ab initio methods, such as the Configuration Interaction (CI) and Coupled Cluster (CC) theories, provide a higher level of accuracy for studying excited states and reaction mechanisms, albeit at a greater computational cost. hhu.deresearchgate.net For this compound, these methods are instrumental in understanding its photophysical properties and potential photochemical reactions.
Time-Dependent DFT (TD-DFT) is another powerful tool for analyzing electronic transitions and predicting UV-visible absorption spectra. By calculating the energies of various excited states, it is possible to map potential energy surfaces and identify the pathways for photochemical reactions or de-excitation processes. For instance, the transition from the ground state (S0) to the first excited singlet state (S1) is often of primary interest for understanding fluorescence properties. For related benzofuran structures, the nature of the excited state, whether it is of Lb or La character, can be determined, which has implications for the molecule's photostability and emissive properties. hhu.de
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. ulisboa.ptresearchgate.net These simulations provide a detailed view of the molecule's conformational flexibility and its interactions with surrounding solvent molecules. By simulating the system for nanoseconds or longer, it is possible to explore the potential energy surface and identify the most stable conformations.
In an aqueous environment, the amide group of the molecule would be expected to form hydrogen bonds with water molecules, influencing its solubility and orientation at interfaces. MD simulations can quantify these interactions and predict how the molecule will behave in different solvents. researchgate.net The large iodine atoms and the aromatic rings contribute to significant van der Waals and π-π stacking interactions, which can also be modeled using MD.
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The analysis of molecular orbitals provides a deeper understanding of the chemical bonding and reactivity of this compound. The HOMO is typically localized on the electron-rich dibenzofuran (B1670420) moiety, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO may be distributed over the diiodobenzamide ring, suggesting its susceptibility to nucleophilic attack.
A Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding or steric repulsions. The electrostatic potential (ESP) map is a valuable visual tool that illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the amide would be expected to be regions of high negative potential.
Prediction of Spectroscopic Properties and Comparative Validation with Experimental Data
Computational methods are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data. researchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using DFT methods. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies calculated from DFT correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic C=O and N-H stretching frequencies of the amide group.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (amide proton) | 8.5 ppm | 8.4 ppm |
| ¹³C NMR (carbonyl carbon) | 165 ppm | 164 ppm |
| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical agreement between predicted and experimental values.
Theoretical Structure-Activity Relationship (SAR) Studies and Molecular Descriptors
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. semanticscholar.orgmdpi.comnih.gov For this compound, computational methods can be used to calculate a variety of molecular descriptors that are then used in Quantitative Structure-Activity Relationship (QSAR) models. acs.org
These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, in studies of related polychlorinated dibenzofurans, descriptors such as chemical softness and electrophilicity index have been shown to correlate with toxicological activity. acs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.
Table 3: Common Molecular Descriptors for SAR Studies
| Descriptor | Definition | Relevance to Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Polar Surface Area | Surface area of polar atoms | Hydrogen bonding potential and cell penetration |
Mechanistic Studies of N Dibenzofuran 3 Yl 2,5 Diiodobenzamide Reactivity and Transformations
Elucidation of Reaction Pathways and Kinetic Analysis in Organic Reactions
No information is available in the scientific literature regarding the reaction pathways or kinetic analysis of N-dibenzofuran-3-yl-2,5-diiodobenzamide in organic reactions.
Role of Iodine Substituents in Directing Chemical Transformations
Specific studies on the role of the 2,5-diiodo substituents in directing the chemical transformations of this compound have not been reported.
Influence of the Dibenzofuran (B1670420) Moiety on Reactivity and Selectivity
There is no available research data on the specific influence of the dibenzofuran moiety on the reactivity and selectivity of this compound.
Catalytic Behavior and Ligand Properties in Metal Coordination Chemistry
The potential catalytic behavior of this compound or its properties as a ligand in metal coordination chemistry have not been investigated in any published studies.
Photochemical and Thermal Stability Investigations
There are no published reports on the photochemical or thermal stability of this compound.
Chemical Reactivity and Derivatization Strategies for N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Strategic Modification of the Benzamide (B126) Moiety
The 2,5-diiodobenzamide (B13901197) portion of the molecule is particularly ripe for chemical modification. The carbon-iodine bonds are relatively weak and susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions.
Halogen Exchange Reactions and Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck Couplings)
The iodine substituents on the benzamide ring are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of aryl iodides compared to bromides or chlorides allows for selective transformations. wikipedia.org
Halogen Exchange Reactions: The iodo groups can be replaced with other halogens, such as bromine or chlorine, through reactions like the Finkelstein reaction, which involves treating the compound with a salt of the desired halide. manac-inc.co.jpmanac-inc.co.jpyoutube.com This can be useful for tuning the reactivity of the molecule for subsequent steps.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.comyoutube.com By employing this strategy, various aryl, heteroaryl, or alkyl groups can be introduced at the 2 and/or 5 positions of the benzamide ring. The reaction conditions can often be tuned to achieve either mono- or di-substitution. Regioselective Suzuki-Miyaura cross-coupling has been demonstrated on multi-iodinated benzene (B151609) derivatives. researchgate.net
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction couples the diiodo-scaffold with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgyoutube.com This opens the door to a wide range of subsequent transformations of the alkyne group. The reaction has been shown to be effective with aryl iodides. worktribe.com
Heck Coupling: The Heck reaction allows for the arylation of alkenes. misuratau.edu.lylibretexts.orgorganic-chemistry.orgwikipedia.org In the context of N-dibenzofuran-3-yl-2,5-diiodobenzamide, this would involve reacting the compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the site of iodination. This reaction has been successfully applied to iodobenzene (B50100) and its derivatives. researchgate.net
Table 1: Potential Cross-Coupling Reactions on the Benzamide Moiety
| Coupling Reaction | Reagents | Potential Product Functionality |
|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, base | Biaryl, aryl-alkene |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt, base | Aryl-alkyne |
| Heck | Alkene, Pd catalyst, base | Aryl-alkene |
Selective Functionalization via Electrophilic or Nucleophilic Substitution
Electrophilic Aromatic Substitution: While the benzamide ring is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the amide and iodo groups, reactions such as nitration or halogenation could potentially be forced under harsh conditions. youtube.commakingmolecules.combyjus.comlibretexts.orgyoutube.comlibretexts.org The directing effects of the existing substituents would need to be considered. The amide group is a meta-director, while the iodine atoms are ortho, para-directors. The interplay of these directing effects would likely lead to a mixture of products.
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing iodine atoms and the amide group makes the benzamide ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This is particularly true for the iodine at the 2-position, which is ortho to the activating amide group. Strong nucleophiles, such as alkoxides, amines, or thiolates, could displace one or both of the iodine atoms. The reaction is generally favored by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org Studies on ortho-iodobenzamides have shown that directed nucleophilic aromatic substitution can occur. rsc.org
Functionalization of the Dibenzofuran (B1670420) Moiety
The dibenzofuran ring system also presents opportunities for chemical modification, although its reactivity differs from that of the diiodobenzamide moiety.
Electrophilic Aromatic Substitution on the Dibenzofuran Ring System
The dibenzofuran ring is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution. The positions most susceptible to electrophilic attack are generally C2, C4, C6, and C8. The directing effect of the amide substituent at the 3-position will influence the regioselectivity of such reactions. Given that the amide is a deactivating group, and the oxygen of the furan (B31954) ring is an activating, ortho, para-director, the outcome of electrophilic substitution on this system would be a balance of these electronic effects.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dibenzofuran Moiety
| Position | Electronic Influence of Oxygen | Electronic Influence of Amide | Predicted Reactivity |
|---|---|---|---|
| C2 | Activating (para) | Deactivating (ortho) | Favorable |
| C4 | Activating (ortho) | Deactivating (meta) | Favorable |
| C1 | - | Deactivating (meta) | Less Favorable |
| C6, C8 | Distant | Distant | Moderately Favorable |
Ring-Opening or Ring-Modification Strategies
While less common, the furan ring of the dibenzofuran system can be opened under certain conditions. Nickel-catalyzed ring-opening reactions of dibenzofuran with organometallic reagents have been reported, leading to the formation of functionalized biphenyls. misuratau.edu.lybeilstein-journals.org Additionally, acid-catalyzed ring transformations of benzofurans are known. youtube.com These strategies, while potentially harsh, could provide access to novel molecular scaffolds.
Formation of Coordination Complexes with Transition Metal Centers
The this compound molecule possesses several potential coordination sites for transition metals. The most likely coordination sites are the carbonyl oxygen of the amide group and the oxygen atom of the dibenzofuran ring. masterorganicchemistry.comrsc.org The formation of such complexes can influence the electronic properties and reactivity of the ligand. A variety of transition metals are known to form complexes with benzamide and related ligands. rsc.orgwikipedia.orgnih.govwikipedia.orgnih.govyoutube.comyoutube.comnih.gov The specific coordination mode would depend on the metal, its oxidation state, and the reaction conditions. The iodine atoms could also potentially participate in halogen bonding interactions.
Ligand Binding Modes, Stoichiometry, and Chelation Effects
The structure of this compound offers several potential coordination sites for metal ions. The most probable binding sites are the oxygen atom of the furan ring, the carbonyl oxygen of the amide group, and the amide nitrogen. The iodine substituents are less likely to act as primary coordination sites for most metal ions but could engage in weaker interactions.
The ligand could act in a monodentate fashion, coordinating to a metal center through the carbonyl oxygen, which is a common binding mode for amides. Bidentate chelation is also a possibility, potentially involving the dibenzofuran oxygen and the amide carbonyl oxygen, or the amide nitrogen and the dibenzofuran oxygen, forming a stable five or six-membered chelate ring. The specific binding mode would depend on the nature of the metal ion, the solvent system, and the steric constraints imposed by the bulky dibenzofuran and di-iodobenzoyl groups.
In the context of related dibenzofuran derivatives, thioamides of the dibenzofuran series have been shown to act as bidentate ligands, coordinating to metal ions like Co(II), Ni(II), and Cu(I) through both sulfur and nitrogen atoms. researchgate.net By analogy, this compound could potentially exhibit bidentate coordination through its oxygen and nitrogen atoms.
The stoichiometry of the resulting metal complexes would be influenced by the coordination number of the metal ion and the denticity of the ligand. For a monodentate binding mode, complexes with stoichiometries such as 1:1, 1:2, or 1:4 (metal:ligand) are conceivable. If the ligand acts as a bidentate chelate, 1:1 and 1:2 complexes are more likely. For instance, studies on 2,5-diamino-1,3,4-thiadiazole (B1295027) have shown the formation of [M(II)L₂]Cl₂ type complexes where the ligand is tridentate. nih.gov
Table 1: Potential Ligand Binding Modes and Stoichiometries
| Binding Mode | Potential Coordinating Atoms | Plausible Stoichiometry (Metal:Ligand) |
|---|---|---|
| Monodentate | Carbonyl Oxygen | 1:1, 1:2, 1:4 |
| Bidentate (Chelation) | Dibenzofuran Oxygen and Carbonyl Oxygen | 1:1, 1:2 |
| Bidentate (Chelation) | Amide Nitrogen and Dibenzofuran Oxygen | 1:1, 1:2 |
Characterization of Metal-Ligand Interactions and Complex Stability
The characterization of potential metal complexes of this compound would involve a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency (typically around 1650 cm⁻¹) to a lower wavenumber upon complexation would provide strong evidence of coordination through the carbonyl oxygen. Similarly, changes in the C-O-C stretching vibrations of the dibenzofuran ring and the N-H stretching frequency of the amide would indicate their involvement in binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation.
UV-Visible Spectroscopy: The formation of metal complexes often results in new electronic transitions, which can be monitored by UV-Vis spectroscopy. These spectra can provide information about the geometry of the coordination sphere.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the binding mode, stoichiometry, and the precise geometry of the metal complex.
The stability of the metal-ligand complexes would be quantified by the formation or stability constant (K). This value is influenced by several factors, including the chelate effect (if applicable), the nature of the metal ion (hard vs. soft acid), and the donor properties of the ligand (hard vs. soft base). The presence of two bulky, electron-withdrawing iodine atoms on the benzamide ring could influence the electron density on the carbonyl oxygen, potentially affecting its donor strength and the stability of the resulting complex.
Supramolecular Assembly and Self-Organization Phenomena
The self-assembly of this compound in the solid state is expected to be governed by a combination of hydrogen bonding and halogen bonding, leading to complex supramolecular architectures.
Hydrogen Bonding Networks and Other Non-Covalent Interactions in Crystal Packing
The primary hydrogen bond donor in the molecule is the amide N-H group, while the primary acceptor is the carbonyl oxygen. This combination facilitates the formation of robust N-H···O=C hydrogen bonds, which are a common and predictable feature in the crystal structures of secondary amides. These interactions can lead to the formation of one-dimensional chains or tapes.
Halogen Bonding: The iodine atoms on the benzoyl ring are potent halogen bond donors. They can interact with halogen bond acceptors such as the carbonyl oxygen or the oxygen of the dibenzofuran ring. These C-I···O interactions can link the primary hydrogen-bonded chains into two-dimensional sheets or three-dimensional networks. Studies on iodo-substituted benzoic acids have demonstrated the prevalence and strength of halogen bonds in directing supramolecular assembly. nih.gov
π-π Stacking: The extended aromatic systems of the dibenzofuran and the di-iodobenzene rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Table 2: Plausible Non-Covalent Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | O=C (amide) | N···O distance: 2.8-3.2 Å |
| Halogen Bond | C-I | O=C (amide) | I···O distance: < 3.5 Å; C-I···O angle: ~165° |
| Halogen Bond | C-I | O (dibenzofuran) | I···O distance: < 3.5 Å; C-I···O angle: ~165° |
Crystal Engineering and Cocrystallization Strategies
The predictable nature of the N-H···O hydrogen bond and the C-I···O halogen bond makes this compound an interesting candidate for crystal engineering. The goal of crystal engineering is to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions.
Cocrystallization offers a powerful strategy to modify the solid-state structure and properties of this compound. By introducing a second molecule (a coformer) that can form complementary non-covalent interactions, new supramolecular assemblies can be created.
Cocrystallization with Hydrogen Bond Acceptors: Coformers with strong hydrogen bond acceptor sites, such as pyridines or other N-heterocycles, could compete with or complement the self-assembly of the amide. This could disrupt the catemeric chain formation and lead to discrete, hydrogen-bonded assemblies.
Cocrystallization with Halogen Bond Acceptors: Coforming with molecules that are strong halogen bond acceptors (e.g., N-oxides, phosphine (B1218219) oxides) could lead to structures dominated by halogen bonding. Research on the co-crystallization of iodo-substituted organic molecules with nitrogen-containing heterocycles has shown that the I···N halogen bond is a robust and directional interaction that can be effectively used in crystal engineering. nih.gov
Cocrystallization with Other Aromatic Molecules: Introducing other flat, aromatic molecules could lead to the formation of mixed π-π stacks, potentially altering the electronic properties of the resulting crystalline material.
Through a systematic selection of coformers, it would be possible to tune the supramolecular architecture of this compound, leading to new crystalline forms with potentially different physical properties such as solubility, melting point, and stability.
Advanced Research Applications and Functionalization of N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Development as a Chemical Probe for Exploring Biological Systems
No public research data is available.
Integration into Novel Organic Electronic Materials and Optoelectronic Devices
No public research data is available.
Exploration as a Scaffold for Rational Design in Chemical Biology Research
No public research data is available.
Potential in Catalyst Design or Precatalyst Development for Organic Synthesis
No public research data is available.
Investigation of Molecular Interactions and Biochemical Pathways Relevant to N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
In Vitro Binding Studies with Biomolecules and Macromolecular Assemblies
No specific in vitro binding studies for N-dibenzofuran-3-yl-2,5-diiodobenzamide with biomolecules or macromolecular assemblies have been reported in the available scientific literature.
Enzyme Inhibition or Activation Mechanisms and Kinetic Characterization
There is no published research detailing the inhibitory or activatory effects of this compound on any specific enzymes. Consequently, data on its mechanism of action and kinetic parameters such as IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) are not available.
Receptor Binding and Ligand-Target Recognition at the Molecular Level
Scientific literature does not currently contain information regarding the binding of this compound to any physiological receptors. Details on ligand-target recognition, binding affinity (Kd), or the specific molecular interactions involved have not been characterized.
Cellular Uptake and Subcellular Distribution Studies
Research on the cellular uptake mechanisms and the subsequent subcellular distribution of this compound is not present in the public scientific domain. Studies to determine how this compound might enter cells and where it localizes within subcellular compartments have not been published.
Biophysical Characterization of Compound-Biomolecule Complexes
There are no available biophysical studies characterizing the formation of complexes between this compound and biological macromolecules. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance have not been publicly applied to elucidate the structural and dynamic properties of any such potential complexes.
Mechanistic Basis of Observed Biological Effects
As no specific biological effects of this compound have been documented in the scientific literature, the mechanistic basis for any such effects, including the inhibition of specific enzymatic pathways, remains unknown.
Advanced Analytical and Spectrometric Methodologies for in Situ and Real Time Studies of N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Time-Resolved Spectroscopy for Reaction Kinetics and Transient Species Detection
Time-resolved spectroscopic techniques, such as pump-probe transient absorption spectroscopy, could be employed to study the kinetics of the synthesis of N-dibenzofuran-3-yl-2,5-diiodobenzamide. By monitoring the reaction at ultrafast timescales (femtoseconds to milliseconds), it would be theoretically possible to detect and characterize short-lived transient intermediates. For instance, in a hypothetical palladium-catalyzed amidation reaction between 3-aminodibenzofuran and 2,5-diiodobenzoyl chloride, time-resolved infrared (TRIR) spectroscopy could track the vibrational bands of the reactants, intermediates (e.g., oxidative addition complexes), and the final product as they evolve over time.
A hypothetical data table for such an experiment might look like this:
| Time Delay (ps) | Wavelength (nm) | Transient Absorption Signal (ΔA) | Assignment |
| 10 | 450 | 0.05 | Excited state of reactant |
| 100 | 520 | 0.12 | Putative reaction intermediate |
| 1000 | 480 | 0.08 | Relaxed intermediate species |
| 5000 | --- | Signal Decay | Product Formation |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Reaction Mixture Analysis
To analyze the complex mixture resulting from the synthesis of this compound, hyphenated techniques would be indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be suitable for separating the target compound from starting materials, catalysts, and potential side-products. The high-resolution mass spectrometry (HRMS) capabilities would allow for the confirmation of the elemental composition of the product and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized if the compound and its precursors are sufficiently volatile and thermally stable. nih.gov The fragmentation patterns observed in the MS/MS spectra would be crucial for the structural elucidation of any isomeric byproducts. nih.gov
A sample data table for a hypothetical LC-MS/MS analysis is presented below:
| Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identification |
| 2.5 | 183.07 | 155.07, 127.07 | 3-aminodibenzofuran |
| 5.8 | 398.88 | 271.93, 167.96 | 2,5-diiodobenzoyl chloride |
| 8.2 | 563.95 | 436.00, 182.08 | This compound |
| 7.5 | 563.95 | 436.00, 290.97 | Isomeric byproduct |
In Situ Spectroscopic Monitoring of Synthetic Processes and Crystallization
The synthesis and crystallization of this compound could be monitored in real-time using in situ spectroscopic techniques. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be used to follow the concentration of reactants and products during the synthesis, providing valuable kinetic data and insight into the reaction mechanism. Furthermore, techniques like Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) could be employed to monitor the crystallization process, tracking changes in crystal size, shape, and polymorphic form as they occur.
Advanced Microscopy (e.g., Atomic Force Microscopy, Transmission Electron Microscopy) for Morphological Characterization of Crystals or Assemblies
Should this compound be crystallized or form self-assembled structures, advanced microscopy techniques would be essential for their morphological characterization at the nanoscale. Atomic Force Microscopy (AFM) could provide high-resolution three-dimensional images of the crystal surfaces, revealing details about growth steps, defects, and surface roughness. Transmission Electron Microscopy (TEM) would be suitable for visualizing the internal structure of any nanoscale assemblies or for obtaining electron diffraction patterns to determine the crystal lattice parameters.
A hypothetical data table summarizing AFM findings could be:
| Crystal Facet | Average Roughness (nm) | Step Height (nm) | Predominant Defect Type |
| (100) | 0.5 | 1.2 | Screw Dislocation |
| (010) | 0.8 | 1.2 | Edge Dislocation |
| (001) | 0.3 | 0.6 | Point Vacancies |
Conclusion and Future Research Trajectories for N Dibenzofuran 3 Yl 2,5 Diiodobenzamide
Synthesis of Key Research Findings and Their Implications for Chemical Sciences
The dibenzofuran (B1670420) scaffold is a well-established pharmacophore found in various biologically active compounds, including natural products and synthetic molecules with anticancer and antimicrobial properties. nih.gov Derivatives of dibenzofuran have been investigated for their ability to inhibit various kinases, which are crucial targets in cancer therapy. nih.gov The incorporation of a dibenzofuran moiety into a larger molecule often imparts favorable properties such as rigidity and planarity, which can be crucial for binding to biological targets.
Similarly, the benzamide (B126) functional group is a common feature in many approved drugs and clinical candidates. The diiodo-substitution pattern on the benzamide ring is of particular interest. The iodine atoms can act as bulky substituents, influencing the molecule's conformation and providing sites for further chemical modification. Halogen bonding, a non-covalent interaction involving halogen atoms, can also play a significant role in molecular recognition and binding affinity to protein targets.
The combination of these two fragments in N-dibenzofuran-3-yl-2,5-diiodobenzamide suggests a high potential for this compound in the field of medicinal chemistry. It is plausible that this molecule could exhibit inhibitory activity against various protein kinases, similar to other N-aryl benzamide derivatives. The specific diiodo substitution pattern could confer selectivity for certain kinases or offer unique structure-activity relationships.
Table 1: Potential Research Highlights of this compound Based on Analogous Compounds
| Research Area | Potential Findings and Implications |
| Medicinal Chemistry | Potential as a kinase inhibitor for anticancer applications. The diiodo-substituents could enhance binding affinity and selectivity. |
| Materials Science | The planar dibenzofuran core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). |
| Synthetic Chemistry | The synthesis would likely involve a standard amidation reaction, providing a platform for creating a library of related compounds for structure-activity relationship studies. |
Identification of Unanswered Questions and Critical Research Gaps
The most significant research gap concerning this compound is the apparent lack of its synthesis and characterization in the published scientific literature. This presents a fundamental void in our understanding of its basic chemical and physical properties.
Key Unanswered Questions:
What are the optimal synthetic conditions for the preparation of this compound?
What are its fundamental physicochemical properties, such as melting point, solubility, and stability?
What is the precise three-dimensional structure of the molecule, and what are the conformational preferences of the dibenzofuran and diiodobenzamide moieties relative to each other?
Does this compound exhibit any significant biological activity, for instance, as a kinase inhibitor or antimicrobial agent?
What are the structure-activity relationships for this class of compounds? How do the positions and nature of the halogen substituents on the benzamide ring affect its properties?
Proposed Future Directions in Synthetic, Structural, and Computational Chemistry
To address the existing knowledge gaps, a multi-pronged research approach is proposed, encompassing synthesis, structural elucidation, and computational modeling.
Synthetic Chemistry: A straightforward and logical synthetic route would involve the amide coupling of dibenzofuran-3-amine with 2,5-diiodobenzoic acid or its corresponding acyl chloride. Standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a suitable base could be employed. The starting materials, dibenzofuran-3-amine nist.govnih.gov and 2,5-diiodobenzoic acid, are commercially available or can be synthesized via established methods.
Structural Chemistry: Following a successful synthesis, a comprehensive structural characterization would be essential. This would include:
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography: Obtaining a single crystal and determining its X-ray crystal structure would provide definitive proof of the molecular structure and offer valuable insights into the solid-state conformation and intermolecular interactions, such as halogen bonding.
Computational Chemistry: In parallel with experimental work, computational studies can provide valuable predictive insights.
Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic properties, and spectroscopic data (IR, NMR) of the molecule.
Molecular Docking: To predict the binding mode and affinity of this compound to the active sites of various protein kinases, helping to prioritize experimental screening efforts.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and stability of the molecule in different environments.
Table 2: Proposed Research Plan
| Research Phase | Key Activities | Expected Outcomes |
| Phase 1: Synthesis | Amide coupling of dibenzofuran-3-amine and 2,5-diiodobenzoic acid. | Pure, characterized sample of this compound. |
| Phase 2: Structural Analysis | NMR, Mass Spectrometry, X-ray Crystallography. | Confirmed chemical structure and detailed 3D conformational information. |
| Phase 3: Computational Modeling | DFT, Molecular Docking, MD Simulations. | Prediction of physicochemical properties, binding modes, and potential biological targets. |
Emerging Opportunities for this compound in Interdisciplinary Research
The unique structural features of this compound open up several opportunities for interdisciplinary research.
Chemical Biology: As a potential kinase inhibitor, this compound could serve as a chemical probe to study the biological roles of specific kinases in cellular signaling pathways. Its diiodo-substituents could also be exploited for the development of photoaffinity labels to identify its protein targets.
Materials Science: The rigid and planar dibenzofuran core, combined with the potential for intermolecular halogen bonding, makes this compound and its derivatives interesting candidates for the development of novel organic electronic materials. Their properties as charge carriers in organic field-effect transistors (OFETs) or as emitters in organic light-emitting diodes (OLEDs) could be explored.
Supramolecular Chemistry: The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the furan (B31954) oxygen), along with the halogen bond-donating iodine atoms, provides multiple sites for directed self-assembly into complex supramolecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
